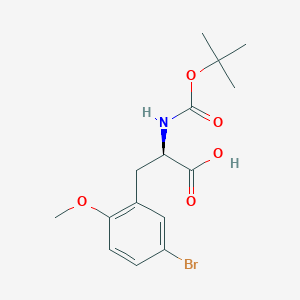

Boc-5-bromo-2-methoxy-D-phenylalanine

Description

The strategic design and synthesis of novel therapeutic agents often rely on the incorporation of unique molecular scaffolds that can impart desirable physicochemical and pharmacological properties. Boc-5-bromo-2-methoxy-D-phenylalanine is a prime example of such a scaffold, combining several key features that are highly advantageous in modern drug discovery. Its structure is a testament to the intricate level of molecular engineering employed to create building blocks for complex, biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKQEACMEPBJKP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164185 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261380-17-0 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261380-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Boc 5 Bromo 2 Methoxy D Phenylalanine and Analogues

Enantioselective Synthesis of D-Phenylalanine Scaffolds

The cornerstone of synthesizing Boc-5-bromo-2-methoxy-D-phenylalanine is the establishment of the D-chiral center. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, with biocatalytic and catalytic hydrogenation methods being particularly prominent. nih.govnih.gov

Asymmetric Hydrogenation Protocols for Substituted D-Phenylalanine Derivatives

Asymmetric hydrogenation of α,β-dehydroamino acids is a powerful and widely used method for producing chiral amino acids. This process involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively add hydrogen across the double bond of a prochiral precursor.

Rhodium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like DIPAMP, have historically been successful in this area. researchgate.net The hydrogenation of a dehydroamino acid residue can lead to high asymmetric induction, allowing for the synthesis of specific enantiomers. datapdf.com For the synthesis of D-phenylalanine derivatives, the catalyst system is chosen to favor the formation of the (R)-enantiomer. The efficiency of these reactions is often high, providing the desired product in excellent yields and with high enantiomeric excess (ee). researchgate.net

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Example Ligand | Metal | Typical Substrate |

|---|---|---|---|

| Chiral Phosphines | (R,R)-DIPAMP | Rhodium (Rh) | α-acylamidoacrylates |

| Chiral Phosphines | BridgePhos | Rhodium (Rh) | 3-Benzoylaminocoumarins |

| Ferrocene-based | Josiphos | Rhodium (Rh) | Dehydroamino acid derivatives |

Stereocontrolled Functionalization of Phenylalanine Precursors

Beyond direct hydrogenation, several other stereocontrolled methods are employed to generate D-phenylalanine scaffolds. These often involve biocatalysis or stereoinversion techniques, which offer high selectivity and environmentally benign conditions. rsc.org

One prominent biocatalytic approach utilizes Phenylalanine Ammonia (B1221849) Lyases (PALs). nih.gov While wild-type PALs typically catalyze the conversion of cinnamic acids to L-phenylalanines, engineered PALs have been developed to produce D-phenylalanine derivatives with high optical purity. nih.govresearchgate.net These enzymatic processes can be integrated into multi-enzyme cascade systems to convert inexpensive starting materials, like cinnamic acids, directly into optically enriched D-amino acids. nih.gov

Another powerful strategy is the biocatalytic stereoinversion of readily available L-amino acids. This involves a two-step cascade:

Deamination: An L-amino acid deaminase converts the L-phenylalanine precursor into its corresponding α-keto acid (phenylpyruvic acid). rsc.org

Reductive Amination: A stereoselective D-amino acid dehydrogenase or a D-amino acid transaminase reduces the keto acid intermediate in the presence of an ammonia source to yield the D-phenylalanine product. nih.govrsc.org

This one-pot cascade can achieve quantitative yields and an enantiomeric excess greater than 99% for the desired D-enantiomer. rsc.org Furthermore, stereocontrolled functionalization can be achieved through the chemical manipulation of protecting groups on a precursor molecule, which can influence the stereochemical outcome of subsequent reactions. semanticscholar.org

Targeted Installation and Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial component for managing the reactivity of the amino group during multi-step syntheses. It is stable under many reaction conditions but can be removed selectively under mild acidic conditions. peptide.comnih.gov

Chemoselective N-tert-Butoxycarbonylation Strategies

The introduction of the Boc group onto the α-amino group of D-phenylalanine must be chemoselective, meaning it should react exclusively with the amine in the presence of other potentially reactive functional groups. The most common reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O.

Recent advancements have focused on developing environmentally friendly or "green" protocols that avoid the need for harsh catalysts or organic solvents. organic-chemistry.orgrsc.org Efficient and catalyst-free N-tert-butoxycarbonylation of amines has been demonstrated in aqueous systems or in solvents like glycerol. nih.govorganic-chemistry.orgrsc.org These methods proceed at room temperature and yield the N-Boc protected amino acid cleanly, without the formation of common side products such as isocyanates or urea (B33335) derivatives. organic-chemistry.orgrsc.org The operational simplicity and high yields make these green protocols highly advantageous for large-scale synthesis. rsc.org

Table 2: Conditions for N-tert-Butoxycarbonylation of Amines

| Reagent | Solvent | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|

| (Boc)₂O | Water | None | Room Temp | Environmentally friendly, high chemoselectivity organic-chemistry.org |

| (Boc)₂O | Glycerol | None | Room Temp | Green solvent, catalyst-free, excellent yield rsc.org |

| (Boc)₂O | Ethanol | Guanidine hydrochloride | 35-40°C | Efficient for amino acids and peptides researchgate.netchemicalbook.com |

Orthogonal Protecting Group Schemes for Multi-Step Syntheses

In the synthesis of a complex molecule like this compound, multiple functional groups may require protection. An orthogonal protecting group strategy is essential for success. nih.gov This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact. peptide.comiris-biotech.de

The two most common orthogonal schemes in peptide and amino acid synthesis are the Boc/Benzyl (B1604629) (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) methods. nih.govbiosynth.com

Boc Group: Removed by moderate acid (e.g., trifluoroacetic acid, TFA). peptide.com

Fmoc Group: Removed by a base (e.g., piperidine). iris-biotech.de

Bzl and tBu Groups: Often used for side-chain protection and are typically removed by strong acids (e.g., HF for Bzl) or moderate acids (TFA for tBu), respectively. peptide.comiris-biotech.de

For the target molecule, the Boc group serves as the temporary N-terminal protection. If other parts of the molecule required protection during the synthesis (for instance, a carboxylic acid group), a protecting group that is stable to the conditions used for ring functionalization and Boc-protection would be chosen. The principle of orthogonality ensures that each synthetic step can be performed with precision, preventing unwanted side reactions. nih.govpeptide.com

Regioselective Functionalization of the Aromatic Ring

A significant challenge in the synthesis of this compound is the precise installation of the bromo and methoxy (B1213986) groups at the C5 and C2 positions of the phenyl ring, respectively. This requires highly regioselective reactions, where the position of substitution is carefully controlled.

The order of substitution is critical and is dictated by the directing effects of the substituents. A methoxy group (–OCH₃) is a powerful ortho-, para-directing activating group in electrophilic aromatic substitution. Therefore, a common strategy would involve introducing the methoxy group first, which would then direct the subsequent bromination to the desired positions.

Starting with a 2-methoxy-D-phenylalanine precursor, electrophilic aromatic bromination can be achieved with high regioselectivity. The activating methoxy group at the C2 position directs incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. Due to steric hindrance from the amino acid side chain, substitution at the para position (which corresponds to C5 in the 2-methoxy-phenylalanine scaffold) is generally favored. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) are commonly used for this type of selective bromination. mdpi.com Theoretical analysis and experimental verification have shown that NBS can be a highly effective reagent for the regioselective bromination of activated aromatic rings. mdpi.com

The synthesis of vicinal methoxy-bromides on olefinic precursors is also a known transformation, although direct aromatic substitution is more common for this specific target. orientjchem.orgmdpi.com The careful choice of brominating agents and reaction conditions is paramount to avoid side reactions, such as polybromination, and to ensure a high yield of the desired 5-bromo-2-methoxy-substituted product. mdpi.com

Directed Bromination Methods for 2-Methoxyphenyl Moieties

The regioselective introduction of a bromine atom onto the 2-methoxyphenyl moiety of a phenylalanine derivative is a critical step in the synthesis of this compound. The methoxy group is an ortho-, para-directing group, meaning that electrophilic aromatic substitution, such as bromination, will preferentially occur at the positions ortho and para to it (positions 3, 4, and 6). To achieve the desired 5-bromo substitution, specific strategies must be employed to override this inherent directing effect.

One effective approach is to start with a precursor that already contains the desired substitution pattern. For instance, the synthesis can commence from 5-bromo-2-methoxybenzaldehyde. This commercially available starting material can be converted to the corresponding D-phenylalanine derivative through various established methods for asymmetric amino acid synthesis. One such method is the Strecker synthesis, which involves the reaction of the aldehyde with ammonia and cyanide, followed by asymmetric hydrolysis of the resulting aminonitrile.

Alternatively, enzymatic approaches can provide high enantioselectivity. Phenylalanine ammonia lyases (PALs) have been utilized in the asymmetric hydroamination of cinnamic acids to produce phenylalanine derivatives. nih.gov In this context, 5-bromo-2-methoxycinnamic acid could be a substrate for a PAL-catalyzed reaction to yield the desired D-phenylalanine derivative. Furthermore, engineered D-amino acid dehydrogenases or transaminases could be employed for the reductive amination of the corresponding α-keto acid, 5-bromo-2-methoxyphenylpyruvic acid, to afford the target D-amino acid with high optical purity. nih.gov

For the direct bromination of a pre-existing Boc-2-methoxy-D-phenylalanine, achieving 5-selectivity is challenging. Standard brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid would likely lead to a mixture of isomers. Advanced techniques involving directing groups may be necessary to control the regioselectivity.

Strategies for Methoxy Group Introduction on Phenylalanine Derivatives

The introduction of a methoxy group at the 2-position of the phenylalanine ring can be accomplished at different stages of the synthesis. If starting from a phenylalanine derivative lacking the methoxy group, such as Boc-5-bromo-D-phenylalanine, a nucleophilic aromatic substitution (SNAr) reaction can be employed. However, this typically requires an activating group, such as a nitro group, ortho or para to the leaving group (in this case, a different halogen or a triflate).

A more common strategy is to introduce the methoxy group at the level of a precursor molecule. For example, starting with 2-hydroxy-5-bromobenzaldehyde, the hydroxyl group can be methylated using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This precursor can then be carried forward to the desired D-phenylalanine derivative as described previously.

The following table summarizes potential precursors and their corresponding synthetic pathways to introduce the methoxy and bromo functionalities.

| Precursor | Key Transformation | Resulting Moiety |

| 5-bromo-2-methoxybenzaldehyde | Asymmetric synthesis (e.g., Strecker, enzymatic) | 5-bromo-2-methoxy-D-phenylalanine |

| 2-hydroxy-5-bromobenzaldehyde | Methylation, then asymmetric synthesis | 5-bromo-2-methoxy-D-phenylalanine |

| Boc-D-phenylalanine | Directed methoxylation and bromination | This compound |

Carbon-Carbon and Carbon-Heteroatom Bond Formation in Complex Molecule Synthesis

The 5-bromo substituent on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the elaboration of the amino acid side chain and the synthesis of complex analogues.

Advanced Coupling Reactions in the Elaboration of Phenylalanine Side Chains

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the phenylalanine derivative is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. For instance, coupling with phenylboronic acid would yield Boc-2-methoxy-5-phenyl-D-phenylalanine. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. organic-chemistry.org This can be used to introduce vinyl groups, which can be further functionalized. For example, reacting this compound with acrylates would lead to the formation of cinnamic acid derivatives.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl moiety, which is a versatile functional group for further transformations, including click chemistry or conversion to other functional groups.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This allows for the introduction of a variety of primary and secondary amines at the 5-position, leading to the synthesis of novel amino-functionalized phenylalanine derivatives.

The following table provides a summary of these advanced coupling reactions and their potential applications in modifying the phenylalanine side chain.

| Coupling Reaction | Reactant | Product Moiety at 5-Position |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, heteroaryl, vinyl, alkyl |

| Heck-Mizoroki | Alkene | Substituted vinyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Amino (NR¹R²) |

Multicomponent Reaction (MCR) Applications in Phenylalanine-Based Scaffold Generation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Phenylalanine and its derivatives can be valuable components in MCRs for the rapid generation of diverse molecular scaffolds.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a derivative of 5-bromo-2-methoxyphenylalanine as one of these components, complex peptide-like structures can be assembled. For instance, if the amino group of 5-bromo-2-methoxy-D-phenylalanine is used as the amine component, a diverse library of peptidomimetics can be generated by varying the other three components. Research has shown the successful use of N-(5-bromo-2-aminophenyl) derivatives in Ugi-type reactions to create novel scaffolds. researchgate.net

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. While not directly incorporating an amino acid as a backbone component, derivatives of this compound could be used as the carboxylic acid component, leading to the formation of depsipeptide-like structures.

The application of MCRs provides a highly efficient route to complex molecules with multiple points of diversity, starting from functionalized phenylalanine derivatives.

Derivatization from Unprotected 5-Bromo-2-methoxy-D-phenylalanine Precursors

Following the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), the free amino acid, 5-bromo-2-methoxy-D-phenylalanine, becomes available for further derivatization. The presence of the free amino and carboxylic acid groups necessitates chemoselective reactions.

The amino group can be selectively acylated or sulfonylated under standard conditions. It can also participate in reductive amination reactions with aldehydes and ketones. The carboxylic acid group can be esterified or converted to an amide through coupling with amines using standard peptide coupling reagents.

The bromine atom on the aromatic ring remains a handle for cross-coupling reactions. However, the reaction conditions must be carefully chosen to be compatible with the free amino and carboxylic acid functionalities. For instance, Suzuki-Miyaura couplings on unprotected amino acids have been successfully performed in aqueous media. nih.gov This allows for the late-stage functionalization of the phenylalanine side chain after the core amino acid structure has been established.

Such derivatizations of the unprotected amino acid are crucial for applications in peptide synthesis, where the functionalized amino acid is incorporated into a growing peptide chain, and for the development of small molecule inhibitors where the free amino and carboxyl groups may be important for binding to a biological target.

Chemical Reactivity and Transformation Pathways of Boc 5 Bromo 2 Methoxy D Phenylalanine

Selective De-protection of the N-Boc Group

The N-Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, and its facile removal under acidic conditions. organic-chemistry.org

Acid-Mediated Cleavage Mechanisms and Optimization

The most prevalent method for the cleavage of the N-Boc group is acid-mediated hydrolysis. fishersci.co.uk The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas. researchgate.net

Commonly employed acidic reagents include neat trifluoroacetic acid (TFA), solutions of TFA in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727). fishersci.co.uknih.gov The choice of acid and solvent can be optimized based on the substrate's sensitivity to acid. For instance, a 25-50% solution of TFA in DCM is a standard condition that often provides clean and rapid deprotection at room temperature. fishersci.co.uk The use of scavengers, such as triethylsilane or anisole, can be beneficial to trap the liberated tert-butyl cation, preventing potential side reactions like the alkylation of sensitive residues (e.g., tryptophan or methionine) in peptide synthesis.

A one-pot procedure involving thionyl chloride (SOCl₂) in an alcohol like methanol can achieve simultaneous N-Boc deprotection and esterification of the carboxylic acid. The reaction of SOCl₂ with the alcohol generates HCl in situ, which is responsible for cleaving the Boc group. researchgate.netsemanticscholar.org

Non-Acidic and Catalytic De-Boc Methodologies

While acidolysis is standard, certain substrates may be sensitive to strong acids, necessitating milder or non-acidic deprotection strategies.

Lewis Acid-Mediated Deprotection: Lewis acids offer an alternative to Brønsted acids. Zinc bromide (ZnBr₂) in a solvent like dichloromethane (DCM) is effective for the selective removal of Boc groups, particularly from secondary amines. commonorganicchemistry.comtandfonline.com The reaction typically proceeds at room temperature, although it may require longer reaction times compared to strong acids. commonorganicchemistry.com The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, facilitating the cleavage of the tert-butyl group.

Silyl Iodide-Mediated Deprotection: Trimethylsilyl (B98337) iodide (TMSI) can be used for Boc deprotection under non-hydrolytic and neutral conditions. wikipedia.org The reaction, often carried out in acetonitrile (B52724) or DCM, is particularly useful for substrates where acidic conditions are too harsh. acsgcipr.org TMSI converts the carbamate into an N-(CO₂TMS) intermediate, which undergoes subsequent solvolysis and decarboxylation to release the free amine. lookchem.com This method has been effectively applied to the deprotection of zwitterionic compounds, allowing for their direct isolation. lookchem.com

Thermal Deprotection: The N-Boc group can also be removed thermally, without any catalyst, by heating in a suitable solvent. researchgate.net This method is often performed using continuous flow chemistry, which allows for precise temperature control and short reaction times at high temperatures (e.g., 180-250 °C). acs.orgresearchgate.netacs.org Solvents such as methanol, trifluoroethanol, toluene, or even water can be used. researchgate.netacs.orgsemanticscholar.org Thermal deprotection is advantageous as it avoids acidic reagents and workups, aligning with green chemistry principles. semanticscholar.org

Other Mild Reagents: A solution of oxalyl chloride in methanol has been reported as a mild and efficient system for deprotecting a wide range of N-Boc amines at room temperature. nih.govrsc.org This method is tolerant of many functional groups and proceeds with high yields. nih.gov

Reactivity Profile of the Aryl Bromide Substituent

The aryl bromide moiety on the phenylalanine ring is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). This method is widely used to synthesize biaryl-containing unnatural amino acids.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | >90 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | ~85 |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an alkynylated phenylalanine derivative. The catalytic system typically consists of a palladium complex, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine (e.g., triethylamine, diisopropylamine). This transformation is valuable for introducing rigid, linear linkers or for subsequent modifications via click chemistry.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium source and requires a base to neutralize the HBr generated. The choice of ligand and reaction conditions can control the regioselectivity and stereoselectivity of the resulting alkene product.

Nucleophilic Substitution Reactions on the Brominated Aromatic Ring

While direct nucleophilic aromatic substitution (SₙAr) on the electron-rich 5-bromo-2-methoxyphenyl ring is challenging, metal-catalyzed C-N and C-O bond-forming reactions provide effective pathways for substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. The reaction is highly versatile and employs a palladium catalyst, a bulky phosphine ligand (e.g., XPhos, tBuXPhos), and a strong base (e.g., NaOtBu, Cs₂CO₃). google.comescholarship.orggoogle.com This method is a powerful alternative to classical methods for synthesizing N-aryl amino acids. For instance, reactions on 1-(5-bromo-2-methoxyphenyl)adamantane, a similar substrate, have been performed with various amines using catalysts like xPhos Pd G3. escholarship.orguni-muenchen.de

Ullmann Condensation: The copper-catalyzed Ullmann reaction can be used to form C-N, C-O, and C-S bonds. For example, the coupling of a bromo-anisole derivative with an amine or alcohol can be achieved using a copper(I) catalyst (e.g., CuI), often in the presence of a ligand like N,N-dimethylglycine or L-proline, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. researchgate.netresearchgate.net This provides a classic route to introduce various nucleophiles onto the aromatic ring.

Chemical Transformations Involving the Carboxylic Acid and Amine Functionalities

The amino acid core of Boc-5-bromo-2-methoxy-D-phenylalanine allows for standard transformations of its carboxylic acid and, following deprotection, its amine group. The Boc group is stable to most conditions used for carboxylic acid modification. organic-chemistry.org

Carboxylic Acid Transformations: The carboxylic acid can be readily converted into a variety of derivatives.

Esterification: Esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) can be formed under acidic conditions (e.g., H₂SO₄ in alcohol) or by reaction with an alkyl halide in the presence of a base like triethylamine. researchgate.net As mentioned, using SOCl₂ in an alcohol serves as a one-pot method for esterification and Boc deprotection. semanticscholar.org

Amide Bond Formation (Peptide Coupling): As an N-protected amino acid, the primary application of this compound is in peptide synthesis. The carboxylic acid can be activated by a wide range of coupling reagents to form an amide bond with the N-terminus of another amino acid or peptide chain. The choice of reagent can be optimized to maximize yield and minimize side reactions, particularly racemization. uniurb.it

| Coupling Reagent | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | DCC / DIC | Classic carbodiimide (B86325) reagents that form an O-acylisourea active intermediate. Often used with additives to suppress racemization. peptide.comluxembourg-bio.com |

| 1-Hydroxybenzotriazole / 1-Hydroxy-7-azabenzotriazole | HOBt / HOAt | Additives used with carbodiimides to form active esters, which reduces the risk of racemization and improves coupling efficiency. luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium (B103445) salt-based reagent that forms OBt active esters. Highly efficient but produces a carcinogenic byproduct. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common aminium/uronium salt-based reagent that is highly effective and rapid, especially when combined with HOBt. peptide.com |

Amine Functionality Transformations: After the selective removal of the N-Boc protecting group, the liberated primary amine becomes a potent nucleophile. It can participate in various reactions, most notably:

Acylation/Amide Bond Formation: The free amine can be acylated with acid chlorides or anhydrides, or it can serve as the nucleophilic component in a subsequent peptide coupling reaction, allowing for the extension of a peptide chain.

N-Alkylation: The amine can undergo reductive amination with aldehydes or ketones or be alkylated with alkyl halides, although careful control of conditions is needed to avoid over-alkylation.

Detailed Scientific Article on this compound Unattainable Due to Lack of Specific Research Data

A comprehensive search for detailed research findings, including data on the chemical reactivity, transformation pathways, stability, and degradation of the compound this compound, has yielded insufficient specific information to construct the requested scientific article. While general principles of organic chemistry allow for predictions regarding its behavior, the absence of dedicated studies on this particular molecule prevents a thorough and scientifically rigorous analysis as stipulated.

This compound is a complex, non-natural amino acid derivative. Its stability and reactivity are determined by the interplay of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the substituted aromatic ring (5-bromo-2-methoxy-phenyl), and the D-phenylalanine backbone.

General chemical knowledge suggests the following stability characteristics:

Acidic Conditions: The Boc protecting group is well-known to be labile under acidic conditions. Therefore, this compound is expected to be unstable in the presence of strong acids, leading to the removal of the Boc group to yield 5-bromo-2-methoxy-D-phenylalanine. The reaction mechanism would involve protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butanol (B103910) and carbon dioxide.

Basic Conditions: The Boc group is generally stable to basic conditions. However, the ester-like nature of the carbamate could be susceptible to hydrolysis under strong basic conditions, although this typically requires more forcing conditions than acid-catalyzed deprotection.

Thermal and Photolytic Conditions: The stability of the compound under heat and light would be influenced by the brominated and methoxy-substituted aromatic ring. Brominated aromatic compounds can be susceptible to photolytic degradation, potentially involving cleavage of the carbon-bromine bond. The phenylalanine backbone itself can undergo thermal degradation through various pathways, including decarboxylation and deamination, at elevated temperatures.

Despite these well-established general principles, the specific influence of the 5-bromo and 2-methoxy substituents on the reaction rates and degradation pathways of this particular D-enantiomer has not been documented in the public scientific literature. Without experimental data from dedicated stability and degradation studies, it is not possible to generate the detailed research findings and data tables required for a comprehensive scientific article. Such an article would necessitate information on reaction kinetics, identification of degradation products under various stressors (e.g., pH, temperature, UV light), and quantitative stability data, none of which is currently available.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the chemical reactivity and transformation pathways of this compound, as per the user's detailed outline, cannot be completed at this time.

Lack of Specific Research Hinders Detailed Elucidation of "this compound" Applications

Despite a comprehensive search of available scientific literature, detailed research findings specifically focusing on the applications of the chemical compound "this compound" in advanced molecular design remain elusive. While the individual chemical features of this compound—a Boc-protected D-phenylalanine core with bromo and methoxy (B1213986) substitutions—suggest a range of potential uses in synthetic chemistry, specific studies detailing its role as a chiral scaffold, its integration into peptidomimetics, or its use in the development of aza-amino acid analogues could not be identified.

The field of asymmetric organic synthesis frequently employs chiral building blocks like modified amino acids for the construction of complex molecules with defined stereochemistry. The inherent chirality of D-phenylalanine, combined with the synthetic handles provided by the bromo and methoxy groups, theoretically positions "this compound" as a valuable starting material. The bromo substituent, for instance, is a common site for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This would allow for the introduction of diverse molecular fragments, leading to the synthesis of complex, stereochemically defined structures. Furthermore, the methoxy group can influence the electronic properties and conformation of the molecule, which could be exploited in the design of chiral ligands for asymmetric catalysis. However, specific examples of "this compound" being utilized for these purposes are not documented in the available research.

Similarly, in the realm of medicinal chemistry, non-natural amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The structural modifications in "this compound" could be leveraged to create conformationally constrained pseudo-peptides or to develop dimerized inhibitors. The bulky and electronically distinct substituents on the phenyl ring could enforce specific secondary structures or mediate unique intermolecular interactions critical for binding to biological targets. Again, while the potential is evident, dedicated research on this specific compound's application in these areas has not been published.

The exploration of aza-amino acid analogues, where the alpha-carbon of the amino acid is replaced by a nitrogen atom, is another significant area of peptidomimetic research. This modification can profoundly alter the conformational preferences and biological activity of a peptide. While synthetic routes to aza-amino acids derived from various phenylalanine analogues have been developed, there is no specific literature detailing the conversion of "this compound" into its corresponding aza-amino acid analogue.

Applications of Boc 5 Bromo 2 Methoxy D Phenylalanine in Advanced Molecular Design and Research

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The incorporation of meticulously designed UAAs like Boc-5-bromo-2-methoxy-D-phenylalanine into bioactive peptides or small molecules allows for a systematic exploration of the chemical space, leading to the optimization of potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The substituents on the phenyl ring of phenylalanine derivatives can dramatically alter their interaction with biological targets. The bromo and methoxy (B1213986) groups in this compound each contribute unique physicochemical properties that are valuable for SAR studies.

The bromo group , as a halogen, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can significantly enhance binding affinity and selectivity. nih.gov Studies on halogenated phenylalanine analogs have shown that the size and position of the halogen can be critical for achieving desired biological effects. For instance, in the context of the L-type amino acid transporter 1 (LAT1), which is a target in cancer therapy, the presence of a halogen group on the benzene (B151609) ring of phenylalanine derivatives was found to be crucial for selectivity. nih.gov The affinity was observed to increase with the size of the halogen, following the trend F < Cl < Br < I. nih.gov

The combined effect of both bromo and methoxy groups on the same phenyl ring allows for a nuanced exploration of SAR. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methoxy group, along with their steric demands, can be systematically studied by comparing the activity of the di-substituted analog with mono-substituted and unsubstituted phenylalanine-containing molecules.

| Substitution | Physicochemical Property | Potential Role in Molecular Recognition | Example from Analog Studies |

|---|---|---|---|

| Bromo | Halogen bonding, Steric bulk, Hydrophobicity | Enhanced binding affinity and selectivity | Increased affinity of phenylalanine derivatives for the LAT1 transporter with larger halogens. nih.gov |

| Methoxy | Hydrogen bond acceptor, Electron-donating, Steric bulk | Modulation of electronic properties and conformational restriction | Methoxy-substituted phenylcoumarins as potent MAO-B inhibitors. frontiersin.org |

The vast majority of amino acids found in nature are in the L-configuration. The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence can have profound effects on its structure and function. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life. nih.govacs.org

From a structural standpoint, the D-stereochemistry forces the peptide backbone into conformations that are not accessible to their all-L-counterparts. This can lead to altered binding modes with target receptors. In some cases, this results in a loss of activity, but in others, it can lead to enhanced potency or a switch in selectivity. For instance, a study on the Aplysia allatotropin-related peptide (ATRP) signaling system found that the isomerization of a single L-phenylalanine to a D-phenylalanine residue modulated the peptide's selectivity between two distinct G protein-coupled receptors (GPCRs). pnas.org This highlights how stereochemistry can be a key determinant of biological signaling pathways.

The use of D-amino acids is a well-established strategy in drug design to improve the pharmacokinetic properties of peptide-based therapeutics. nih.gov The D-configuration of this compound makes it a valuable tool for investigating the stereochemical requirements of a particular ligand-target interaction and for designing more stable and potent therapeutic candidates.

| Property | Impact of D-Amino Acid Incorporation | Rationale |

|---|---|---|

| Proteolytic Stability | Increased | Natural proteases are stereospecific for L-amino acids. nih.gov |

| Conformation | Altered backbone and side-chain orientations | D-amino acids induce unique secondary structures. |

| Biological Activity | Can be enhanced, reduced, or altered in selectivity | Changes in binding mode and receptor interaction. pnas.org |

The strategic incorporation of substituted phenylalanine derivatives is a powerful approach for modulating biological pathways. By fine-tuning the properties of the amino acid side chain, it is possible to design molecules that can act as agonists, antagonists, or allosteric modulators of specific protein targets.

One key design principle is the use of non-covalent interactions to enhance binding affinity and selectivity. As discussed, the bromo and methoxy groups of this compound can participate in halogen bonding and hydrogen bonding, respectively. nih.govfrontiersin.org Another principle is the use of steric hindrance to control molecular conformation and prevent unwanted interactions. The bulky Boc group and the substituents on the phenyl ring can be used to constrain the rotational freedom of the molecule, predisposing it to a bioactive conformation.

Furthermore, the introduction of unnatural side chains can be used to probe the chemical environment of a binding pocket. For example, environmentally sensitive fluorescent amino acids can report on changes in local polarity or accessibility to solvent. While this compound is not inherently fluorescent, its derivatives could be designed to incorporate fluorophores, leveraging the synthetic accessibility of the substituted phenyl ring.

The systematic replacement of natural amino acids with a panel of phenylalanine derivatives, including this compound, allows researchers to map the functional epitopes of a peptide ligand and to identify key interactions that govern its biological activity. This information is invaluable for the rational design of next-generation therapeutics with improved pharmacological profiles. nih.gov

Development of Chemical Probes and Tags for Biological Systems

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target. This compound can serve as a precursor for the development of such probes, enabling the site-specific labeling of proteins and peptides and facilitating studies of their function, localization, and interactions.

The bromo group on the phenyl ring of this compound can serve as a chemical handle for bioorthogonal conjugation reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, can be used to attach a wide variety of functional tags to the brominated phenyl ring. nih.govresearchgate.net These tags can include fluorophores for imaging, biotin (B1667282) for affinity purification, or cross-linking agents to capture protein-protein interactions.

The ability to introduce these tags at a specific site within a protein is crucial for minimizing perturbation of the protein's structure and function. By incorporating this compound at a desired position during peptide synthesis, researchers can achieve precise control over the location of the label. This approach has been successfully used with other halogenated phenylalanine derivatives to label proteins both in vitro and in living cells. researchgate.net

Unnatural amino acid (UAA) mutagenesis is a powerful technique that allows for the site-specific incorporation of UAAs into proteins in living cells. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the UAA at that position during protein translation. nih.govnih.gov

While the direct incorporation of this compound via this method would be challenging due to the Boc protecting group, the unprotected version of this amino acid could potentially be a substrate for an engineered synthetase. The development of synthetases with broad substrate specificity has enabled the incorporation of a wide range of phenylalanine derivatives with diverse functional groups, including halogens and methoxy groups. acs.org

The site-specific incorporation of 5-bromo-2-methoxy-D-phenylalanine into a protein would provide a unique tool for studying protein structure and function. The bromo group could serve as a heavy atom for X-ray crystallography, aiding in phase determination. Furthermore, the unique spectroscopic properties of the substituted phenyl ring could be used as a probe to monitor local environmental changes within the protein. This approach has been demonstrated with other UAAs, such as p-iodo-L-phenylalanine and p-bromo-L-phenylalanine, which have been used to study the spectral properties of green fluorescent protein (GFP). nih.gov

Precursor in the Synthesis of Specific Compound Classes

The strategic placement of the bromine atom on the phenyl ring of this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of unnatural amino acids and peptides with tailored characteristics, such as conformational constraints, enhanced biological activity, or novel spectroscopic properties.

Synthesis of Biaryl Amino Acids via Suzuki-Miyaura Coupling:

One of the most powerful applications of bromo-substituted aromatic compounds in organic synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction would enable the synthesis of biaryl-D-phenylalanine derivatives by coupling this compound with various aryl or heteroaryl boronic acids or esters. The resulting biaryl amino acids are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential to mimic or disrupt biological interactions. beilstein-journals.org

The general scheme for such a transformation is presented below:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction using this compound as a precursor to synthesize biaryl-D-phenylalanine derivatives.

The specific nature of the "R" group on the boronic acid can be varied extensively, allowing for the introduction of a wide range of functionalities into the phenylalanine side chain. This versatility is crucial for creating libraries of compounds for drug discovery and other research purposes.

Table 1: Potential Aryl and Heteroaryl Boronic Acids for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Potential Resulting Compound Class |

| Phenylboronic acid | Biphenyl-containing amino acids |

| Pyridinylboronic acid | Pyridyl-phenylalanine derivatives |

| Thiopheneboronic acid | Thienyl-phenylalanine derivatives |

| Naphthaleneboronic acid | Naphthyl-phenylalanine derivatives |

Synthesis of Alkyne-Containing Amino Acids via Sonogashira Coupling:

The Sonogashira coupling reaction provides a route to introduce alkyne functionalities by reacting the bromo-substituted phenylalanine with terminal alkynes. This would yield Boc-5-alkynyl-2-methoxy-D-phenylalanine derivatives. These alkynyl-containing amino acids are valuable precursors for further modifications, such as click chemistry reactions, and can be incorporated into peptides to create probes for studying biological systems or for the synthesis of complex macrocycles.

Synthesis of Conformationally Constrained Peptides and Macrocycles:

The introduction of bulky or rigid substituents through cross-coupling reactions can impose conformational constraints on the resulting amino acid and any peptides into which it is incorporated. nih.govnorthwestern.edursc.orgnih.gov This is a key strategy in drug design to lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity. Furthermore, the functional groups introduced can be used as handles for intramolecular cyclization, leading to the formation of macrocyclic peptides with enhanced stability and cell permeability. beilstein-journals.org

While direct experimental data for this compound is limited in readily accessible literature, the principles outlined above, supported by extensive research on analogous bromo-phenylalanine derivatives, provide a strong foundation for its potential as a versatile precursor in the synthesis of diverse and complex molecular architectures. chemimpex.com

Advanced Characterization and Analytical Methodologies for Boc 5 Bromo 2 Methoxy D Phenylalanine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Boc-5-bromo-2-methoxy-D-phenylalanine, providing detailed information about the chemical environment of each proton and carbon atom.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into three main regions: the aromatic region, the amino acid backbone, and the Boc protecting group. The aromatic protons on the substituted phenyl ring are expected to show distinct splitting patterns (doublets and doublets of doublets) due to their specific substitution pattern. The methoxy (B1213986) group protons will appear as a singlet, typically downfield due to the oxygen's deshielding effect. The protons of the amino acid moiety (α-CH and β-CH₂) will exhibit complex multiplets due to diastereotopicity and coupling to each other and the amide proton. The nine protons of the tert-butyl group of the Boc protector will yield a characteristic singlet.

13C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the carboxylic acid and the Boc group are expected at the most downfield chemical shifts (typically >150 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo substituent. beilstein-journals.org The methoxy carbon itself is typically found around 55-60 ppm. beilstein-journals.org The α-carbon of the amino acid and the carbons of the Boc group (quaternary and methyl) will have characteristic resonances in the aliphatic region of the spectrum.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitive assignments. COSY spectra establish 1H-1H coupling correlations, for instance, connecting the α-proton to the β-protons of the phenylalanine backbone. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Predicted NMR Data for this compound

| Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Assignment | Value (ppm) | Assignment | Value (ppm) |

| Boc -C(CH₃)₃ | ~1.40 (s, 9H) | Boc -C(CH₃)₃ | ~80.0 |

| β-CH₂ | ~3.0-3.2 (m, 2H) | Boc -C(CH₃)₃ | ~28.3 |

| -OCH₃ | ~3.85 (s, 3H) | β-CH₂ | ~37.5 |

| α-CH | ~4.50 (m, 1H) | -OCH₃ | ~56.0 |

| N-H | ~5.10 (d, 1H) | α-CH | ~54.0 |

| Ar-H (H-6) | ~6.80 (d, 1H) | Ar-C (C-6) | ~112.0 |

| Ar-H (H-4) | ~7.30 (dd, 1H) | Ar-C (C-5, C-Br) | ~115.0 |

| Ar-H (H-3) | ~7.40 (d, 1H) | Ar-C (C-1) | ~125.0 |

| -COOH | ~12.5 (br s, 1H) | Ar-C (C-4) | ~131.0 |

| Ar-C (C-3) | ~133.0 | ||

| Ar-C (C-2, C-O) | ~156.0 | ||

| Boc C=O | ~155.5 | ||

| -COOH | ~174.0 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), the molecular formula can be unequivocally determined. The presence of bromine is readily identified from the characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in M and M+2 peaks of nearly equal intensity.

Tandem mass spectrometry (MS/MS) experiments are used to probe the structure through controlled fragmentation of a selected precursor ion. The fragmentation pattern provides corroborating evidence for the connectivity of the molecule. Common fragmentation pathways for this compound are expected to involve the Boc protecting group and the amino acid side chain. nih.govresearchgate.net

Expected Fragmentation Pathways:

Loss of isobutylene: A characteristic fragmentation of the Boc group involves the loss of C₄H₈ (56 Da), resulting in a carbamic acid intermediate which can then lose CO₂.

Loss of the Boc group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group (101 Da).

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety is a common fragmentation for amino acids.

Side-chain cleavage: Fragmentation can occur at the benzylic position, leading to ions corresponding to the substituted tropylium (B1234903) ion or the loss of the substituted benzyl (B1604629) group.

Predicted HRMS Data for C₁₅H₂₀BrNO₅

| Ion Species | Calculated Monoisotopic Mass (Da) | Common Adduct/Fragment |

|---|---|---|

| [M] (79Br) | 373.0525 | Molecular Ion |

| [M] (81Br) | 375.0504 | Molecular Ion Isotope |

| [M+H]⁺ (79Br) | 374.0601 | Protonated Molecule |

| [M+Na]⁺ (79Br) | 396.0420 | Sodium Adduct |

| [M-H]⁻ (79Br) | 372.0452 | Deprotonated Molecule |

| [M+H - C₄H₈]⁺ | 318.0026 | Loss of isobutylene |

| [M+H - Boc]⁺ | 273.9975 | Loss of Boc group |

Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Conformational Analysis

Chiroptical techniques are indispensable for confirming the stereochemical integrity and investigating the conformational properties of chiral molecules like this compound.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For this compound, the ECD spectrum is expected to be the mirror image of that of its L-enantiomer, a characteristic feature that confirms the absolute configuration. researchgate.net The aromatic chromophore in the molecule is the primary contributor to the ECD signal.

Furthermore, ECD is a powerful tool for studying supramolecular aggregation. If the molecules self-assemble into ordered aggregates, exciton (B1674681) coupling between the chromophores of adjacent molecules can lead to significant changes in the ECD spectrum, such as the appearance of new bands or a splitting of existing bands (Davydov splitting). Monitoring the ECD spectrum as a function of concentration or solvent polarity can thus provide insights into the formation and nature of any supramolecular structures.

Optical rotation is a fundamental property of chiral substances, measuring the angle to which a plane of polarized light is rotated upon passing through a sample. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a measurement of the specific rotation provides a crucial confirmation of its enantiomeric identity. While the parent compound, Boc-D-phenylalanine, has a reported specific rotation of approximately -25° (c=1% in ethanol), the value for the title compound would be different due to the influence of the bromo and methoxy substituents on the electronic environment of the chiral center. sigmaaldrich.comchemimpex.com This measurement is also a primary method for determining enantiomeric excess (e.e.) in a sample.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a detailed fingerprint based on its functional groups.

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. The spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the N-H stretch of the urethane, the C=O stretches of both the Boc group and the carboxylic acid, and the C-O stretches. The aromatic ring will show characteristic C=C stretching and C-H bending vibrations. yildiz.edu.trpeptide.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for identifying the vibrations of the aromatic ring and the carbon backbone. The C-Br stretching vibration, which can be weak in the IR spectrum, may be more readily observable in the Raman spectrum.

Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3300-2500 (broad) | Carboxylic Acid |

| N-H stretch | ~3350 | Boc-urethane |

| C-H stretch (aromatic) | 3100-3000 | Phenyl Ring |

| C-H stretch (aliphatic) | 3000-2850 | -CH₂-, -CH-, Boc |

| C=O stretch | ~1740 | Carboxylic Acid |

| C=O stretch | ~1690 | Boc-urethane |

| C=C stretch | 1600-1450 | Aromatic Ring |

| C-O stretch | 1300-1200 | Carboxylic Acid, Methoxy |

| C-N stretch | 1250-1180 | Amide |

| C-Br stretch | 650-550 | Aryl Bromide |

Chromatographic Techniques for Purity, Isolation, and Quantitation

Chromatography is the definitive technique for assessing the purity of this compound and for separating it from its enantiomer and other impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For N-Boc protected amino acids, several types of CSPs have proven effective. sigmaaldrich.com

Polysaccharide-based CSPs (e.g., CHIRALPAK® series) are highly versatile and can often resolve a wide range of racemates.

Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T and R) are particularly effective for resolving N-blocked amino acids due to their multiple chiral centers and functional groups that allow for various interactions like hydrogen bonding and π-π stacking. mst.edu

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation and achieving baseline resolution between the D- and L-enantiomers.

Reversed-Phase HPLC: Achiral reversed-phase HPLC (RP-HPLC) using a C18 column is used to determine the chemical purity of the compound, separating it from starting materials, reagents, or by-products that have different polarities. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (often with an acid modifier like trifluoroacetic acid) is typically employed for this purpose. This method is also suitable for the quantitation of the compound using a UV detector, as the aromatic ring provides strong chromophoric properties.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). For N-Boc-protected amino acids like this compound, direct separation methods using Chiral Stationary Phases (CSPs) are predominantly employed. The choice of CSP and mobile phase is critical for achieving optimal resolution between the D- and L-enantiomers.

Research Findings: The enantiomeric resolution of N-protected amino acids is heavily influenced by the nature of the chiral selector on the stationary phase. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful. For instance, phases like Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad applicability for resolving various FMOC-protected amino acids, a class of compounds structurally related to Boc-protected amino acids. phenomenex.com These separations are typically achieved under reversed-phase conditions. phenomenex.com

Macrocyclic glycopeptide-based CSPs, including those utilizing vancomycin, teicoplanin, and ristocetin (B1679390) A, offer another powerful option due to their multimodal capabilities. sigmaaldrich.com Specifically for t-BOC amino acids, reversed-phase mode on teicoplanin-based (CHIROBIOTIC T) and ristocetin A-based (CHIROBIOTIC R) columns is often the most effective approach. sigmaaldrich.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and acidic additives (e.g., trifluoroacetic acid, formic acid), plays a significant role in modulating retention times and enantioselectivity. phenomenex.com Optimization of these parameters is essential for developing a robust method for determining the enantiomeric purity of this compound.

| Chiral Stationary Phase (CSP) Type | Example Commercial Column | Typical Mobile Phase Mode | Common Organic Modifiers | Common Additives | Applicability for Boc-Amino Acids |

|---|---|---|---|---|---|

| Polysaccharide-Based | Lux Cellulose-2, Chiralpak IA/IC | Reversed-Phase | Acetonitrile, Methanol (B129727) | Trifluoroacetic Acid (TFA), Formic Acid | High |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase | Methanol, Ethanol | Ammonium Acetate, Ammonium Trifluoroacetate | Very High |

| Crown Ether-Based | Crownpak CR(+) | Reversed-Phase | Methanol | Perchloric Acid | High (especially for primary amines) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and thermal lability of amino acids and their protected derivatives, direct analysis of this compound by GC-MS is not feasible. nih.gov Therefore, chemical derivatization is a mandatory prerequisite to convert the analyte into a volatile and thermally stable form. sigmaaldrich.com

Derivatization Strategies: The primary goal of derivatization is to mask the polar functional groups (carboxyl and amino groups) of the amino acid. sigmaaldrich.com Common strategies include silylation and a two-step esterification/acylation process.

Silylation: This is a widely used technique where active hydrogens are replaced with a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. omicsonline.org Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly effective as they produce TBDMS derivatives that are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.comnih.gov The reaction typically involves heating the dried analyte with the silylating reagent in a suitable solvent like acetonitrile. sigmaaldrich.com

Acylation and Esterification: This two-step approach involves first converting the carboxylic acid group to an ester (e.g., a methyl or propyl ester) using an alcohol under acidic conditions. nih.govnih.gov This is followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Mass Spectrometric Analysis: Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum will provide crucial structural information. For this compound, the mass spectrum of its derivative would be expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

| Derivatization Method | Reagent(s) | Targeted Functional Group(s) | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | MTBSTFA | -COOH, -NH-Boc | TBDMS derivative | Forms stable, moisture-resistant derivatives in a single step. |

| Esterification & Acylation | Propyl Chloroformate / Propanol | -COOH, -NH-Boc | Propyl ester, N-propoxycarbonyl | Robust, can be performed directly in aqueous samples. |

| Esterification & Acylation | Methanol/HCl; PFPA | -COOH, -NH-Boc | Methyl ester, N-pentafluoropropionyl | Creates highly volatile derivatives suitable for GC analysis. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, and it is the gold standard for the assignment of absolute stereochemistry.

Methodology and Application: To perform an X-ray crystallographic analysis, a single crystal of high quality is required. For a compound like this compound, suitable crystals would be grown by slow evaporation from a solution. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. acs.org

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected solid-state conformation. For example, the crystal structure of N(alpha)-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide reveals key details about the conformation of the Boc-protected phenylalanine core. nih.gov Similarly, studies on dipeptides containing modified phenylalanine residues show how intermolecular interactions, such as hydrogen bonding and aromatic stacking, dictate the crystal packing. nih.govmdpi.com

For this compound, one would expect the crystal structure to be stabilized by intermolecular hydrogen bonds involving the carbamate (B1207046) N-H group and the carboxylic acid moiety. The bulky Boc group and the substituted phenyl ring will significantly influence the molecular packing. The determination of the absolute configuration (D-configuration) is achieved through the analysis of anomalous dispersion effects, often facilitated by the presence of the heavy bromine atom.

| Structural Feature | Expected Observation for this compound | Basis of Expectation (from Analogous Structures) |

|---|---|---|

| Absolute Stereochemistry | Unambiguous confirmation of the D-configuration at the alpha-carbon. | Standard capability of X-ray crystallography, aided by the anomalous scattering from the bromine atom. |

| Molecular Conformation | Defined torsion angles for the Boc protecting group and the phenyl side chain. | Crystal structures of other Boc-protected amino acids and peptides. nih.govnih.gov |

| Intermolecular Interactions | Hydrogen bonding network involving the N-H and C=O groups of the carbamate and carboxylic acid. | Common packing motifs in amino acid and peptide crystals. mdpi.com |

| Crystal System | Likely to be a non-centrosymmetric space group (e.g., monoclinic P21 or orthorhombic P212121) due to the chiral nature of the molecule. | Symmetry constraints for enantiomerically pure compounds. mdpi.com |

Emerging Research Frontiers and Future Directions

Innovations in Green Chemistry Approaches for Synthesis

The multi-step synthesis of complex unnatural amino acids (UAAs) like Boc-5-bromo-2-methoxy-D-phenylalanine traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are driving innovation toward more sustainable and efficient synthetic routes. nbinno.com Current research is focused on minimizing environmental impact by improving reaction efficiency, reducing hazardous solvent use, and employing renewable resources.

Key green chemistry strategies applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nbinno.com For instance, engineered transaminases could be employed for the asymmetric synthesis of the D-phenylalanine core, ensuring high enantiopurity under mild, aqueous conditions.

Photocatalysis: Visible-light-mediated reactions using earth-abundant metal catalysts, such as iron, are emerging as powerful tools for C-H functionalization. chemrxiv.org This approach could potentially be used to introduce the bromo- or methoxy- groups onto the phenylalanine ring with high regioselectivity, bypassing harsher, classical electrophilic aromatic substitution methods. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and reduced waste. acs.org A multi-step synthesis could be streamlined into a continuous process, minimizing purification steps and solvent usage. Researchers have been exploring flow processes for peptide synthesis, which could be adapted for the production of UAA building blocks. acs.org

Sustainable Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a central goal. nbinno.com Aqueous-phase synthesis, potentially enhanced by micellar catalysis, could significantly improve the environmental profile of the synthetic process. nbinno.com

| Synthetic Strategy | Key Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established and versatile. | Often requires harsh reagents, multiple steps, and generates significant waste. omizzur.comqyaobio.com | Current primary method for production. |

| Biocatalysis / Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nbinno.com | Enzyme availability and stability; substrate scope can be limited. | Potential for greener synthesis of the chiral D-amino acid core. |

| Photocatalysis | Uses light as a renewable energy source; enables novel C-H activation pathways. chemrxiv.org | Requires specialized equipment; catalyst optimization can be complex. | Could enable more direct and efficient functionalization of the phenyl ring. |

| Continuous Flow Chemistry | Improved process control, safety, scalability, and reduced waste. acs.org | High initial setup cost; requires re-optimization of batch reactions. | Ideal for streamlining multi-step syntheses and improving overall efficiency. |

Computational Chemistry and Molecular Modeling in Rational Design

Computational tools are indispensable for predicting how the incorporation of this compound will influence the structure and function of peptides and other molecules. frontiersin.orgnih.gov Molecular modeling allows researchers to rationally design novel therapeutics, probes, and materials by simulating molecular interactions at an atomic level. nih.gov

The unique structural features of this compound—the bulky bromine atom, the electron-donating methoxy (B1213986) group, and the D-configuration—can be leveraged in rational design:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a biological target. ump.edu.plump.edu.pl This can significantly enhance binding affinity and selectivity. Computational models, including quantum mechanics (QM) and molecular mechanics (MM), can predict the geometry and strength of these interactions, guiding the design of potent enzyme inhibitors or receptor ligands. ump.edu.pl

Conformational Constraint: The D-amino acid configuration and the sterically demanding substituents on the phenyl ring impose significant conformational constraints on the peptide backbone. nih.gov Molecular dynamics (MD) simulations can explore the conformational landscape of peptides containing this UAA, predicting how it influences secondary structures like β-turns or α-helices, which are critical for biological activity. byu.edu

Pharmacokinetic Properties: The lipophilicity introduced by the bromo and methoxy groups can be modeled to predict properties such as membrane permeability and bioavailability. ump.edu.pl Quantitative Structure-Activity Relationship (QSAR) studies can correlate these computed properties with experimental data to refine drug candidates.

| Computational Method | Application | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Predicting binding modes of a ligand to a receptor. | Optimal orientation in a protein's active site; role of halogen bonds. |

| Molecular Dynamics (MD) | Simulating the motion of atoms and molecules over time. nih.gov | Peptide conformational stability; impact on secondary structure; solvent interactions. byu.edu |

| Quantum Mechanics (QM) | Calculating electronic structure and reaction energies. | Accurate description of halogen bonding and electrostatic potential of the phenyl ring. ump.edu.pl |

| QSAR | Relating chemical structure to biological activity. | Predicting ADME properties (absorption, distribution, metabolism, excretion). nbinno.com |

Expanding the Scope of Bioorthogonal Chemistry with Brominated Phenylalanine Scaffolds

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov The incorporation of UAAs with specific reactive handles into proteins is a cornerstone of this field, enabling applications from in-vivo imaging to drug delivery. sioc.ac.cn

While the aryl bromide of this compound is not a classic bioorthogonal group like an azide (B81097) or alkyne, it serves as a versatile synthetic handle for introducing such functionalities. nih.gov Furthermore, the aryl halide itself can participate in certain bioorthogonal reactions:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Sonogashira couplings, traditionally used in organic synthesis, have been adapted for biological systems. researchgate.net A protein containing 5-bromo-2-methoxy-D-phenylalanine could be site-specifically labeled with a fluorescent probe or another molecule via a Pd-catalyzed reaction. researchgate.net The methoxy group's electronic-donating nature could influence the reactivity of the C-Br bond in these transformations.

Precursor for Other Functional Groups: The bromo group can be readily converted into other functionalities. For example, it could be transformed into a boronic ester, which can then participate in Suzuki-Miyaura coupling, or into an azide or alkyne, enabling participation in highly efficient "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.gov

This two-step "post-translational modification" approach expands the toolkit for protein labeling and engineering, with the brominated phenylalanine acting as a stable, genetically encodable precursor to a bioorthogonal reactive group.

Applications in Materials Science and Supramolecular Chemistry